molecular formula C21H26N4O3 B2507507 N'-(2-ethoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 1235642-91-7

N'-(2-ethoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2507507
CAS No.: 1235642-91-7
M. Wt: 382.464
InChI Key: UHKKPNJLMZBNFZ-UHFFFAOYSA-N
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Description

N’-(2-ethoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a synthetic organic compound that belongs to the class of ethanediamides. This compound is characterized by the presence of an ethoxyphenyl group, a pyridinyl-piperidinyl moiety, and an ethanediamide backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-ethoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Piperidinyl-Pyridinyl Intermediate: This step involves the reaction of pyridine with piperidine under specific conditions to form the piperidinyl-pyridinyl intermediate.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction.

    Formation of the Ethanediamide Backbone: The final step involves the coupling of the intermediate with ethanediamide under appropriate conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N’-(2-ethoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(2-ethoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Pathways: Involvement in specific biochemical pathways that result in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-methoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide
  • N’-(2-chlorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide
  • N’-(2-fluorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide

Uniqueness

N’-(2-ethoxyphenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is unique due to the presence of the ethoxy group, which may impart specific chemical and biological properties. This uniqueness can be compared to similar compounds with different substituents, such as methoxy, chloro, or fluoro groups, which may alter the compound’s reactivity and biological activity.

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-2-28-18-8-4-3-7-17(18)24-21(27)20(26)23-15-16-10-13-25(14-11-16)19-9-5-6-12-22-19/h3-9,12,16H,2,10-11,13-15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKKPNJLMZBNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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